

Spectroscopic Profile of 4,5-Dimethoxy-2-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethoxy-2-nitrotoluene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Dimethoxy-2-nitrotoluene**, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4,5-Dimethoxy-2-nitrotoluene**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
1579	Asymmetric NO ₂ Stretch
1521	Aromatic C=C Stretch
1341	Symmetric NO ₂ Stretch
1272	Aryl Ether C-O Stretch
1221	Aryl Ether C-O Stretch
1040	Methoxy C-O Stretch

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65	s	1H	H-3
7.08	s	1H	H-6
3.95	s	3H	OCH ₃ (C-4)
3.92	s	3H	OCH ₃ (C-5)
2.58	s	3H	CH ₃ (C-1)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
153.2	C-5
147.5	C-4
139.1	C-2
131.8	C-1
109.8	C-6
107.9	C-3
56.5	OCH ₃ (C-4 or C-5)
56.4	OCH ₃ (C-5 or C-4)
20.7	CH ₃ (C-1)

Mass Spectrometry (Electron Ionization)

The mass spectrum of **4,5-Dimethoxy-2-nitrotoluene** is available through the NIST WebBook.

[1] The spectrum displays a molecular ion peak and characteristic fragmentation patterns.

PubChem also provides predicted collision cross-section data for various adducts.

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	198.07608	138.6
[M+Na] ⁺	220.05802	147.5

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Infrared (IR) Spectroscopy

The FT-IR spectrum was recorded on a Perkin-Elmer Paragon 1000 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker DRX 500 spectrometer. The solvent used was deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) served as the internal standard.

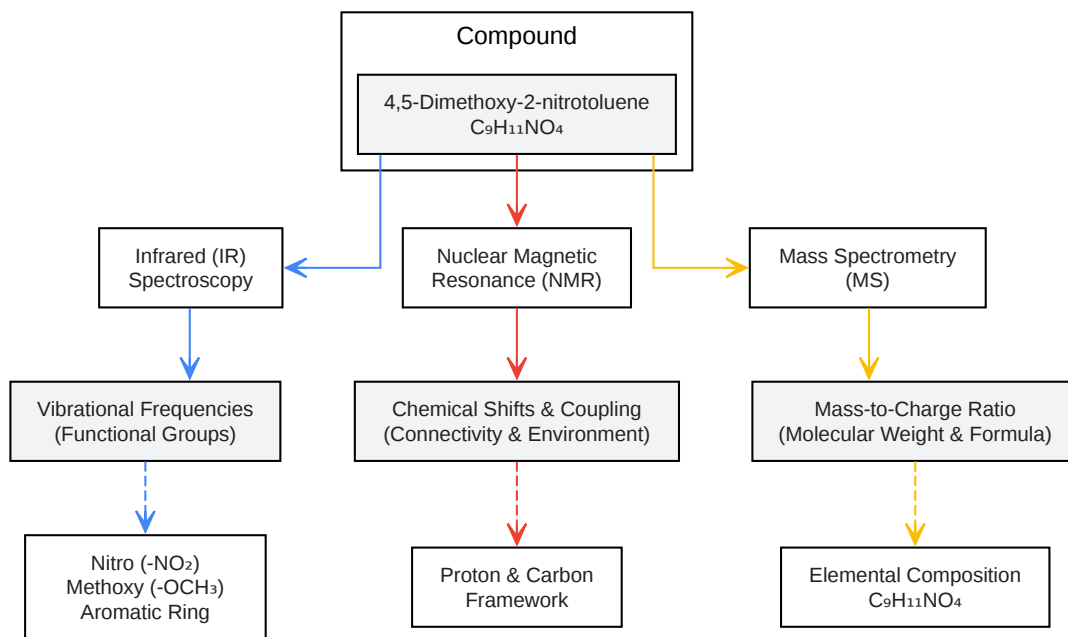
Mass Spectrometry (MS)

The electron ionization mass spectrum was obtained from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of **4,5-Dimethoxy-2-nitrotoluene** to the acquisition and interpretation of its spectroscopic data.

Spectroscopic Analysis Workflow for 4,5-Dimethoxy-2-nitrotoluene



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Spectroscopic analysis workflow.

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References

- 1. 4,5-DIMETHOXY-2-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

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